2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate
Description
2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate is the nitrate salt of sempervirine, an indoloquinolizine alkaloid with the molecular formula C₁₉H₁₇N₂⁺·NO₃⁻ and a molecular weight of 335.36 g/mol. Sempervirine (CAS: 6882-99-1) is structurally characterized by a fused benz[g]indole and quinolizine ring system, forming a planar aromatic core with partial saturation in the tetrahydro regions. It is stored at 2–8°C as a yellow crystalline powder and has demonstrated bioactivity in oncology research, particularly in inhibiting hepatocellular carcinoma proliferation via modulation of the Wnt/β-catenin pathway.
Properties
IUPAC Name |
16,17,18,19-tetrahydro-3H-yohimban-13-ium;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.NO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOCMWCFIQGMK-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17994-15-9, 5436-46-4 | |
| Record name | 1H-Benz[g]indolo[2,3-a]quinolizin-6-ium, 2,3,4,13-tetrahydro-, nitrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17994-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sempervirine, nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017994159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC 21728 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005436464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,13-tetrahydro-1H-benz[g]indole[2,3-a]quinolizin-6-ium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Catalyzed Cyclization
Hydrochloric acid (1.25 M) induces intramolecular cyclization of lactam intermediates into the indoloquinolizidine framework. For example, lactam 6b undergoes HCl-mediated cyclization at reflux to afford 8b with retention of configuration. This method typically achieves yields exceeding 70%, though prolonged reaction times may lead to epimerization.
Intramolecular Amidoalkylation
Amidoalkylation strategies enable the formation of fused pyrrolidone rings, critical for introducing structural diversity. Bicyclic lactam 15 , derived from (S)-tryptophanol and methyl 4-oxobutanoate, undergoes intramolecular amidoalkylation in dimethylformamide (DMF) with methylene iodide to yield 14 , a derivative bearing a methoxymethyl substituent. This reaction proceeds at room temperature over 16 hours, achieving 74% yield.
Stereochemical Considerations
The stereochemical outcome is governed by the configuration of the starting tryptophanol. Enantiopure (R)-tryptophanol generates the (1R,6S,12bR)-configured product, whereas (S)-tryptophanol yields the (1S,6R,12bS) enantiomer. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm absolute configurations.
Nitration and Salt Formation
The nitrate counterion is introduced via protonation of the tertiary amine followed by anion exchange. While direct nitration of the heterocycle is uncommon, sempervirine free base is treated with nitric acid in acetic anhydride at 15–20°C to form the nitrate salt. This step, adapted from isosorbide mononitrate synthesis, achieves near-quantitative conversion due to the high solubility of the free base in polar aprotic solvents.
Optimization of Nitration Conditions
Key parameters include:
- Temperature : Maintaining ≤20°C prevents oxidative degradation.
- Acid stoichiometry : A 1:1 molar ratio of sempervirine to HNO₃ ensures complete protonation without side reactions.
- Workup : Precipitation in ice-cold water followed by filtration yields the pure nitrate salt (melting point: 271°C).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used, often leading to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
The biological activities of sempervirine nitrate have been investigated in various studies, highlighting its potential in several therapeutic areas:
- Anticancer Activity : Research indicates that compounds with indole structures often exhibit anticancer properties. Sempervirine nitrate's structural similarity to known anticancer agents suggests it may possess similar bioactivity .
- Neuroprotective Effects : The compound has shown promise in neuroprotection studies, potentially benefiting conditions like neurodegenerative diseases. Its ability to modulate neurotransmitter levels could be a mechanism through which it exerts protective effects on neuronal cells .
- Anti-inflammatory Properties : Preliminary studies suggest that sempervirine nitrate may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of sempervirine nitrate on rat models subjected to oxidative stress. The findings indicated a significant reduction in neuronal cell death and improved cognitive function post-treatment compared to control groups .
Case Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines demonstrated that sempervirine nitrate induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways and inhibition of tumor growth factors .
Comparative Analysis with Related Compounds
| Compound Name | Anticancer Activity | Neuroprotective Effects | Anti-inflammatory Properties |
|---|---|---|---|
| Sempervirine Nitrate | High | Moderate | Moderate |
| 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole | Moderate | Low | High |
| 6,7-Dimethoxyindole | High | Low | Moderate |
Mechanism of Action
The mechanism of action of 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate involves interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. The indole and quinolizinium moieties play a crucial role in its activity, enabling interactions with various biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound belongs to the broader class of indolocarbazoles , which share planar aromatic systems but differ in connectivity and functional groups. Key structural and functional comparisons with related compounds are summarized below:
Functional and Mechanistic Differences
- Staurosporine : A glycosylated indolocarbazole with two indole moieties linked via a lactam ring and a carbohydrate chain. It broadly inhibits kinases (e.g., PKC) but lacks specificity, limiting therapeutic use. In contrast, sempervirine nitrate lacks glycosylation and exhibits selective activity against Wnt/β-catenin-driven cancers.
- Rebeccamycin : Contains a chloro-substituted indolocarbazole core and a disaccharide group, enabling DNA intercalation and topoisomerase I inhibition. Its mechanism differs starkly from sempervirine’s pathway-specific effects.
- Indolo[2,3-a]carbazole Derivatives : These include synthetic and natural variants with amide/imide functionalization. While they share sempervirine’s planar aromatic system, their bioactivity depends on substituent patterns (e.g., halogenation or alkylation).
Pharmacological and Industrial Relevance
Sempervirine nitrate’s nitrate counterion improves stability and solubility compared to its free base, making it more suitable for injectable formulations. This contrasts with staurosporine and rebeccamycin, which require complex formulations due to poor solubility. However, sempervirine’s narrow target profile (Wnt pathway) may limit its utility compared to broader-spectrum indolocarbazoles.
Biological Activity
The compound 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of indole-derived alkaloids, which are known for their diverse biological activities. The molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
Anticancer Properties
Indole derivatives have shown significant anticancer properties. In vitro studies have indicated that compounds similar to 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate exhibit cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
Research has indicated that indole derivatives can act as neuroprotective agents. The mechanism often involves the modulation of neurotransmitter systems and protection against oxidative stress.
- Mechanism : Induction of antioxidant enzymes and inhibition of apoptosis pathways.
- Case Study : A study demonstrated that administration of an indole derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The biological activities of 2,3,4,13-Tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate can be attributed to several mechanisms:
- DNA Interaction : Indole derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : They can act on various receptors in the nervous system, influencing neurotransmitter release and neuronal health.
Q & A
Q. What are the common synthetic routes for 2,3,4,13-tetrahydro-1H-benz(g)indole(2,3-a)quinolizin-6-ium nitrate, and how can reaction efficiency be optimized?
The synthesis often involves multi-step annulation or cycloaddition strategies. For example, cascade reactions between indole derivatives and azides (e.g., benzyl azides) can yield tetrahydroindoloquinoline scaffolds via [4+3] cycloaddition . Optimization may include catalyst selection (e.g., Fe3O4@FU NPs for magnetically separable catalysis ) and solvent systems (e.g., anhydrous methanol with SOCl2 for carboxylate activation ). Reaction monitoring via TLC and purification via silica gel chromatography are critical for yield improvement .
Q. How is the structural characterization of this compound performed, given its fused heterocyclic system?
Advanced spectroscopic techniques are required:
- NMR : 1H/13C NMR can resolve proton environments in the benzindole and quinolizinium moieties, though signal overlap may occur due to symmetry.
- X-ray crystallography : Essential for confirming the planar geometry of the fused rings and nitrate counterion placement.
- HRMS : Validates molecular weight and fragmentation patterns. Note: Computational chemistry tools (DFT) can pre-validate structural hypotheses before experimental analysis .
Q. What stability challenges arise during storage, and how are they mitigated?
The quinolizinium nitrate moiety is hygroscopic and light-sensitive. Recommended protocols:
- Store under inert gas (argon) in amber vials at -20°C.
- Use desiccants (silica gel) in sealed containers to prevent nitrate degradation. Stability should be periodically assessed via HPLC to detect decomposition products .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Discrepancies often stem from dynamic effects (e.g., ring puckering) or paramagnetic impurities. Methodological approaches:
- Variable-temperature NMR : Identifies conformational flexibility in the tetrahydro rings .
- COSY/NOESY : Maps through-space couplings to distinguish overlapping signals.
- Isotopic labeling : 15N-labeled analogs can clarify nitrogen environments in the indole-quinolizinium system .
Q. What computational methods are suitable for modeling the electronic properties of the quinolizinium cation?
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict:
Q. How do reaction conditions influence regioselectivity in the formation of the benz(g)indole core?
Regioselectivity is controlled by:
- Acid/base catalysis : Protic acids (e.g., NH4OAc) favor indole protonation, directing electrophilic substitution .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for [4+3] annulations .
- Temperature : Lower temperatures (-20°C) minimize side reactions during SOCl2-mediated carboxylation .
Q. What methodological pitfalls arise in correlating in vitro bioactivity with structural features?
Common issues include:
- Purity artifacts : Trace solvents (e.g., ethyl acetate) or unreacted intermediates may skew assays. Rigorous HPLC-MS purity checks (>95%) are mandatory .
- Salt effects : The nitrate counterion can interfere with ionic strength in biochemical buffers. Control experiments with alternative salts (e.g., chloride) are recommended .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
